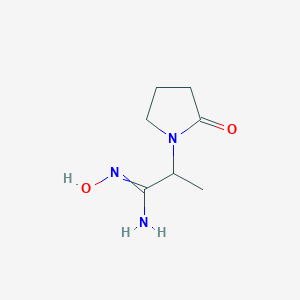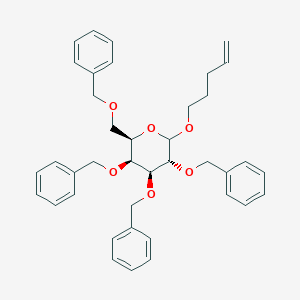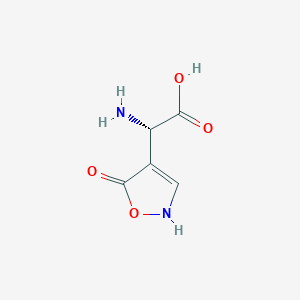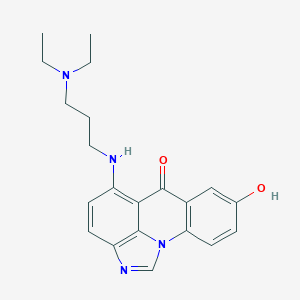![molecular formula C7H8Br2OS4 B161590 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one CAS No. 128258-75-3](/img/structure/B161590.png)
4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one, also known as BBS, is a sulfur-containing compound that has been widely used in scientific research for its unique properties. BBS has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one is not fully understood. However, it is believed to act as a thiol-reactive agent, forming covalent bonds with cysteine residues in proteins. This can lead to the disruption of protein-protein interactions and the inhibition of enzymatic activity. 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has also been shown to induce oxidative stress and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein tyrosine phosphatases and thioredoxin reductase. 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has also been shown to induce oxidative stress and apoptosis in cancer cells. In addition, 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has been shown to have anti-inflammatory properties, potentially through the inhibition of NF-κB signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one in lab experiments is its ability to selectively modify cysteine residues in proteins. This can be useful for studying protein-protein interactions and enzymatic activity. However, 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one also has limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Zukünftige Richtungen
There are many potential future directions for research involving 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one. One area of interest is the development of 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one-based therapeutics for the treatment of cancer and inflammation. Another area of interest is the use of 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one as a tool for studying protein-protein interactions and enzymatic activity. Additionally, there is potential for the development of new synthetic methods for 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one and related compounds.
Synthesemethoden
4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one can be synthesized through a multi-step process involving the reaction of 2-chloroethanethiol with sodium hydrosulfide, followed by the reaction of the resulting thiol with 1,2-dibromoethane. The final product is obtained by reacting the resulting bis(2-bromoethyl)thiol with carbon disulfide. The synthesis of 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one is relatively simple and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has been widely used in scientific research for its unique properties. It has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and materials science. 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has been used as a tool for studying protein-protein interactions, as well as for investigating the role of sulfur-containing compounds in biological systems. It has also been used as a potential therapeutic agent for various diseases, including cancer and inflammation.
Eigenschaften
CAS-Nummer |
128258-75-3 |
|---|---|
Produktname |
4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one |
Molekularformel |
C7H8Br2OS4 |
Molekulargewicht |
396.2 g/mol |
IUPAC-Name |
4,5-bis(2-bromoethylsulfanyl)-1,3-dithiol-2-one |
InChI |
InChI=1S/C7H8Br2OS4/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h1-4H2 |
InChI-Schlüssel |
ODDAPRBXTHQCAF-UHFFFAOYSA-N |
SMILES |
C(CBr)SC1=C(SC(=O)S1)SCCBr |
Kanonische SMILES |
C(CBr)SC1=C(SC(=O)S1)SCCBr |
Synonyme |
4,5-Bis-(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



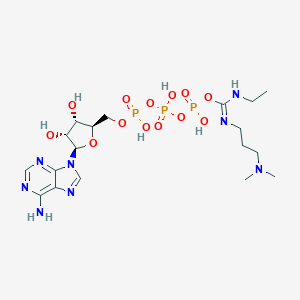
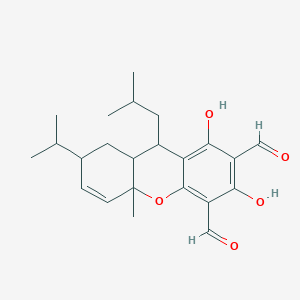
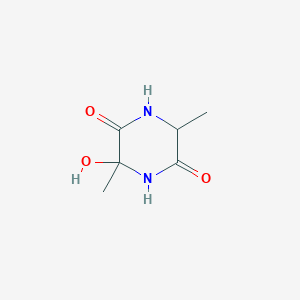
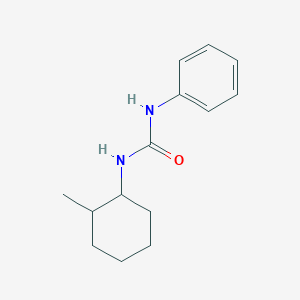
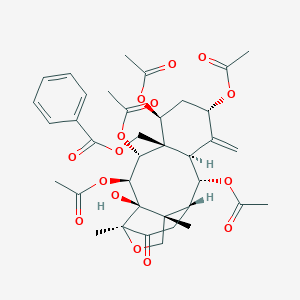
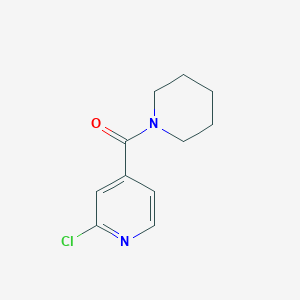
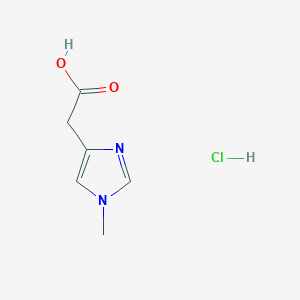
![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B161530.png)
![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
